molecular formula C15H23ClN2O2S B6716331 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one

3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one

Cat. No.: B6716331
M. Wt: 330.9 g/mol
InChI Key: JIBXSBLJGCDNLJ-UHFFFAOYSA-N
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Description

3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a chlorinated methyl group, and a thiomorpholine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Thiomorpholine Moiety: This step might involve nucleophilic substitution reactions where the thiomorpholine ring is introduced to the intermediate compound.

    Final Assembly: The final step involves coupling the oxazole and thiomorpholine intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions could target the oxazole ring or the carbonyl group, potentially leading to ring opening or hydrogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the oxazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, compounds with oxazole and thiomorpholine moieties are often investigated for their potential pharmacological activities. These might include antimicrobial, anti-inflammatory, or anticancer properties.

Industry

Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals. Their reactivity and functional diversity make them valuable in various applications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The oxazole ring and thiomorpholine moiety could play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-1,2-oxazol-4-yl)-1-(morpholin-4-yl)propan-1-one
  • 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(piperidin-4-yl)propan-1-one

Uniqueness

The presence of the diethylthiomorpholine moiety distinguishes 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one from similar compounds. This unique structural feature could impart distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c1-4-15(5-2)10-18(8-9-21-15)13(19)7-6-12-11(3)17-20-14(12)16/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBXSBLJGCDNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCS1)C(=O)CCC2=C(ON=C2C)Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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